![molecular formula C22H23F6NO4S B12293157 4-[4-[5,5,6,6,6-pentafluoro-1-[(4-fluorophenyl)sulfonylamino]hexyl]phenyl]butanoic Acid](/img/structure/B12293157.png)

4-[4-[5,5,6,6,6-pentafluoro-1-[(4-fluorophenyl)sulfonylamino]hexyl]phenyl]butanoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

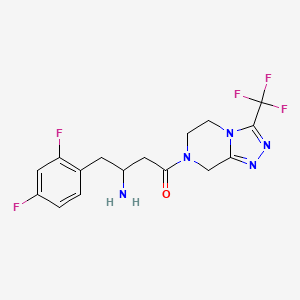

RS-601 es un potente inhibidor dual de leucotrieno D4 y tromboxano A2. Es conocido por su capacidad para inhibir la hiperreactividad de las vías respiratorias inducida por antígenos y muestra efectos antiasmáticos en modelos de asma en cobayas . Este compuesto se utiliza principalmente para fines de investigación y ha mostrado un potencial significativo en el campo de las enfermedades respiratorias.

Análisis De Reacciones Químicas

RS-601 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

RS-601 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto de referencia en el estudio de las vías de leucotrienos y tromboxanos.

Biología: Ayuda a comprender los mecanismos biológicos de la hiperreactividad de las vías respiratorias y el asma.

Medicina: Posibles aplicaciones terapéuticas en el tratamiento del asma y otras enfermedades respiratorias.

Industria: Se utiliza en el desarrollo de nuevos fármacos que se dirigen a las vías de leucotrienos y tromboxanos

Mecanismo De Acción

RS-601 ejerce sus efectos inhibiendo los receptores de leucotrieno D4 y tromboxano A2. Esta inhibición evita la broncoconstricción y la hiperreactividad de las vías respiratorias inducidas por estos mediadores. Los objetivos moleculares incluyen el receptor de leucotrieno cisteinilo y el receptor de tromboxano A2. Las vías involucradas están relacionadas principalmente con la respuesta inflamatoria en el sistema respiratorio .

Comparación Con Compuestos Similares

RS-601 es único debido a su inhibición dual de los receptores de leucotrieno D4 y tromboxano A2. Compuestos similares incluyen:

Pranlukast: Un antagonista del receptor de leucotrienos.

Montelukast: Otro antagonista del receptor de leucotrienos.

S-1452: Un antagonista del receptor de tromboxano A2.

En comparación con estos compuestos, RS-601 ofrece un rango más amplio de inhibición, lo que lo hace más efectivo en ciertas aplicaciones de investigación y terapéuticas .

Métodos De Preparación

La síntesis de RS-601 implica múltiples pasos, incluido el uso de reactivos específicos y condiciones de reacción. Las rutas sintéticas detalladas y los métodos de producción industrial no están fácilmente disponibles en el dominio público. Generalmente, la síntesis de estos compuestos implica el uso de disolventes orgánicos, catalizadores y condiciones de reacción controladas para asegurar que el producto deseado se obtiene con alta pureza .

Propiedades

Fórmula molecular |

C22H23F6NO4S |

|---|---|

Peso molecular |

511.5 g/mol |

Nombre IUPAC |

4-[4-[5,5,6,6,6-pentafluoro-1-[(4-fluorophenyl)sulfonylamino]hexyl]phenyl]butanoic acid |

InChI |

InChI=1S/C22H23F6NO4S/c23-17-10-12-18(13-11-17)34(32,33)29-19(4-2-14-21(24,25)22(26,27)28)16-8-6-15(7-9-16)3-1-5-20(30)31/h6-13,19,29H,1-5,14H2,(H,30,31) |

Clave InChI |

ZCGGCPCQTKPOSS-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1CCCC(=O)O)C(CCCC(C(F)(F)F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide](/img/structure/B12293074.png)

![2-[6-Bromo-4-(4-chlorophenyl)-2-methyl-3-quinolyl]-2-methoxy-acetic acid](/img/structure/B12293103.png)

![9a,11a-Dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B12293117.png)

![17-[1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine](/img/structure/B12293128.png)

![6-Chloro-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxohexanoic acid](/img/structure/B12293137.png)

![3,4,5-Trihydroxy-6-[4-(7-hydroxy-4-oxochromen-3-yl)phenoxy]oxane-2-carboxylic acid](/img/structure/B12293149.png)

![Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride](/img/structure/B12293150.png)

![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B12293151.png)